molecular formula C8H18KO2PS2 B12663948 Potassium O,O-dibutyl dithiophosphate CAS No. 27515-40-8

Potassium O,O-dibutyl dithiophosphate

Cat. No.: B12663948
CAS No.: 27515-40-8
M. Wt: 280.4 g/mol
InChI Key: LUGNQPINIMSPRT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium O,O-dibutyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide (P2S5) with butanol in the presence of potassium hydroxide (KOH). The reaction typically proceeds as follows:

P2S5+4C4H9OH+2KOH2(C4H9O)2P(S)SK+2H2OP2S5 + 4C4H9OH + 2KOH \rightarrow 2(C4H9O)2P(S)SK + 2H2O P2S5+4C4H9OH+2KOH→2(C4H9O)2P(S)SK+2H2O

This reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through filtration and distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Potassium O,O-dibutyl dithiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Potassium O,O-diethyl dithiophosphate
  • Sodium O,O-dibutyl dithiophosphate
  • Ammonium O,O-dibutyl dithiophosphate

Comparison: Potassium O,O-dibutyl dithiophosphate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and selectivity in flotation processes. Compared to its diethyl counterpart, the dibutyl variant offers better selectivity and efficiency in certain mineral separations . Sodium and ammonium salts of similar dithiophosphates may exhibit different solubility and reactivity profiles, making them suitable for different applications .

Biological Activity

Potassium O,O-dibutyl dithiophosphate (DBDTP) is an organophosphorus compound with significant applications in mineral processing and potential biological implications. This article explores its biological activity, mechanisms of action, and environmental effects based on diverse research findings.

Chemical Structure and Properties

DBDTP is characterized by the presence of two butyl groups attached to a dithiophosphate functional group. Its chemical formula is C8H18KO2PS2\text{C}_8\text{H}_{18}\text{K}\text{O}_2\text{P}\text{S}_2 . The compound is primarily utilized as a flotation collector in the mining industry, particularly for sulfide ores such as copper and lead, enhancing the separation of valuable minerals from gangue materials .

Cytotoxicity and Toxicological Effects

Research indicates that DBDTP may exhibit cytotoxic properties , impacting human health and environmental systems. Studies have shown that compounds in this class can interact with biological membranes, potentially leading to toxicological effects . The hydrolysis of DBDTP releases hydrogen sulfide (H₂S), which has been linked to both beneficial and harmful biological effects. The release of H₂S can aid plant survival under stress but may also pose risks to aquatic life due to its toxicity .

Table 1: Hydrolysis Rates of DBDTP

Alkyl GroupHydrolysis Rate (h⁻¹) at 85°CHydrolysis Rate (h⁻¹) at Room Temperature
n-Butanol0.000069Variable
tert-Butanol14.1Variable

The hydrolysis kinetics of DBDTP are influenced by temperature and the structure of the alkyl group, indicating that different formulations may have varying biological impacts .

Environmental Impact

DBDTP's role in mineral flotation raises concerns about its environmental persistence and toxicity. As an organophosphorus compound, it can accumulate in ecosystems, potentially affecting aquatic organisms. Studies have shown that DBDTP can influence cellular processes in non-target organisms, raising alarms about its use in industrial applications .

DBDTP interacts with mineral surfaces during flotation processes, where it adsorbs onto sulfide minerals like chalcopyrite. This interaction enhances flotation efficiency by modifying the surface properties of the minerals . The adsorption characteristics are crucial for optimizing its use in mineral processing.

Table 2: Comparison of Dialkyl Dithiophosphates

Compound NameStructure CharacteristicsUnique Features
Ammonium dibutyl dithiophosphateContains ammonium ionEnhanced water solubility
Sodium diisobutyl dithiophosphinateSodium salt form; two isobutyl groupsMore effective in certain flotation scenarios
Dodecyl dithiophosphateLonger alkyl chainIncreased hydrophobicity

Flotation Efficiency

A comparative study evaluated the effectiveness of potassium amyl xanthate (PAX) and sodium dibutyl dithiophosphate (DANA) as collectors for copper and cobalt recovery. Results indicated that while PAX performed better for copper recovery at varying pH levels, DANA was more effective for cobalt recovery at natural pH conditions . This highlights the importance of selecting appropriate collectors based on the target mineral and environmental conditions.

Toxicological Assessment

In a toxicological assessment involving human exposure to organophosphorus pesticides, metabolites similar to those derived from DBDTP were analyzed using gas chromatography-mass spectrometry. The findings emphasized the need for monitoring dialkyl phosphate metabolites due to their potential health effects .

Properties

CAS No.

27515-40-8

Molecular Formula

C8H18KO2PS2

Molecular Weight

280.4 g/mol

IUPAC Name

potassium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C8H19O2PS2.K/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

LUGNQPINIMSPRT-UHFFFAOYSA-M

Canonical SMILES

CCCCOP(=S)(OCCCC)[S-].[K+]

Related CAS

2253-44-3 (Parent)

Origin of Product

United States

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